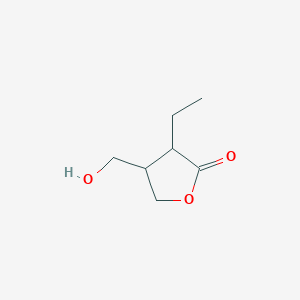

3-Ethyl-4-(hydroxymethyl)oxolan-2-one

Beschreibung

3-Ethyl-4-(hydroxymethyl)oxolan-2-one is a cyclic ester (lactone) with the molecular formula $ \text{C}8\text{H}{12}\text{O}_3 $. Its IUPAC name reflects its oxolane (tetrahydrofuran) backbone substituted with an ethyl group at position 3 and a hydroxymethyl group at position 2. This compound is structurally related to bioactive alkaloids such as pilocarpine but lacks the imidazole moiety present in the latter .

Eigenschaften

IUPAC Name |

3-ethyl-4-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-6-5(3-8)4-10-7(6)9/h5-6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOVQXMIXPSZQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(COC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-(hydroxymethyl)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of 3-ethyl-4-hydroxybutanoic acid with a suitable dehydrating agent to form the lactone ring. This reaction typically requires an acidic catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-Ethyl-4-(hydroxymethyl)oxolan-2-one may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process may include steps such as esterification, cyclization, and purification to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-4-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The lactone ring can be reduced to form a diol.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 3-Ethyl-4-carboxyloxolan-2-one

Reduction: 3-Ethyl-4-(hydroxymethyl)butane-1,4-diol

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

3-Ethyl-4-(hydroxymethyl)oxolan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving lactones.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Ethyl-4-(hydroxymethyl)oxolan-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The lactone ring can undergo hydrolysis under physiological conditions, releasing the active hydroxymethyl group.

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Synthesis : Frequently prepared via multi-step organic reactions, including oxidation, hydrogenation, and silylation, as described in patent applications (e.g., ethyl 2-((3R,4S)-3-ethyl-4-(hydroxymethyl)cyclopentylidene)acetate as a precursor) .

- Applications : Primarily used as a synthetic intermediate in pharmaceutical chemistry, particularly for cyclopentane-based drug candidates .

- Stereochemistry : The (3R,4S) configuration is emphasized in synthesis protocols, highlighting its relevance to stereoselective drug design .

Comparison with Similar Oxolan-2-one Derivatives

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Structural Differences and Implications

Substituent Effects :

- Pilocarpine (3-ethyl, 4-imidazole methyl) exhibits strong parasympathomimetic activity due to its imidazole group, which interacts with muscarinic receptors . In contrast, 3-Ethyl-4-(hydroxymethyl)oxolan-2-one lacks this pharmacophore, rendering it inactive at these receptors but valuable as a synthetic building block.

- (5S)-5-(Hydroxymethyl)oxolan-2-one is a simpler lactone with a single hydroxymethyl group, contributing to its role as a volatile aroma compound in tea .

Stereochemical Complexity: The (3R,4S) configuration of 3-Ethyl-4-(hydroxymethyl)oxolan-2-one is critical for its use in stereoselective synthesis, as seen in hydrogenation steps involving Crabtree’s catalyst .

Biological Source vs. Synthetic Origin: Pilocarpine and galanolactone are naturally derived (from Pilocarpus species and ginger, respectively), whereas 3-Ethyl-4-(hydroxymethyl)oxolan-2-one is exclusively synthetic .

Functional and Industrial Relevance

- Pharmaceutical Intermediates : The target compound’s synthetic utility is highlighted in patents for producing cyclopentane derivatives, which are scaffolds for drugs targeting metabolic and inflammatory diseases .

- Flavor and Fragrance Industry : (5S)-5-(Hydroxymethyl)oxolan-2-one is retained in microwave-treated green tea, underscoring its stability and role in aroma profiles .

- Natural Product Research: EPI and galanolactone exemplify the structural diversity of oxolan-2-one alkaloids in natural products, driving studies on their biosynthesis and bioactivity .

Notes on Key Findings

Synthetic Accessibility : The hydroxymethyl group in 3-Ethyl-4-(hydroxymethyl)oxolan-2-one allows functionalization (e.g., silylation, oxidation), making it versatile for derivatization .

Structure-Activity Relationships (SAR): The absence of the imidazole ring in the target compound versus pilocarpine demonstrates how minor structural changes abolish receptor binding but enhance synthetic utility.

Thermal Stability : Unlike low-boiling aroma compounds, (5S)-5-(hydroxymethyl)oxolan-2-one remains stable under microwave conditions, suggesting its robustness in industrial processes .

Biologische Aktivität

3-Ethyl-4-(hydroxymethyl)oxolan-2-one (CAS No. 408330-40-5) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure

The chemical structure of 3-Ethyl-4-(hydroxymethyl)oxolan-2-one features an oxolane ring with an ethyl group and a hydroxymethyl substituent, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that 3-Ethyl-4-(hydroxymethyl)oxolan-2-one exhibits significant antimicrobial activity. In vitro assays demonstrated its efficacy against various bacterial strains, particularly Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Cytotoxic Effects

In cancer research, 3-Ethyl-4-(hydroxymethyl)oxolan-2-one has shown promising cytotoxic effects against several cancer cell lines. A study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

The biological activity of 3-Ethyl-4-(hydroxymethyl)oxolan-2-one is primarily attributed to its ability to interact with specific molecular targets within cells. It has been proposed that the compound binds to enzymes involved in metabolic pathways, inhibiting their function and leading to altered cellular responses.

- Enzyme Inhibition : The compound may inhibit key enzymes in glycolysis and the Krebs cycle, affecting energy production in cancer cells.

- Receptor Modulation : Preliminary data suggest that it may interact with adenosine receptors, potentially modulating inflammatory responses.

Case Studies

- Antimicrobial Screening : A study conducted by researchers at Biosynth evaluated the antimicrobial properties of various oxolane derivatives, including 3-Ethyl-4-(hydroxymethyl)oxolan-2-one. Results indicated a strong correlation between structural modifications and antimicrobial potency.

- Cancer Research : In a dissertation focused on novel anticancer compounds, the efficacy of 3-Ethyl-4-(hydroxymethyl)oxolan-2-one was assessed against multiple cancer cell lines. The findings highlighted its potential as a lead compound for further development in targeting breast cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.